molecular formula C26H28ClN5O6 B1235624 Domperidone Maleate CAS No. 83898-65-1

Domperidone Maleate

Cat. No.: B1235624
CAS No.: 83898-65-1
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-BTJKTKAUSA-N
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Description

Domperidone Maleate is a compound that acts as a dopamine receptor antagonist. It is primarily used to treat nausea and vomiting, as well as certain gastrointestinal disorders such as gastroparesis (delayed gastric emptying). This compound increases the level of prolactin in the human body and is sometimes used off-label to promote breast milk production .

Mechanism of Action

Target of Action

Domperidone Maleate primarily targets dopamine receptors in the gut . These receptors play a crucial role in regulating the movement and contractions of the muscles in the stomach and intestines .

Mode of Action

This compound works by blocking dopamine receptors in the gut . This blocking action results in an increase in the movement or contractions of the muscles in the stomach and intestines . It also acts on the chemoreceptor trigger zone in the brain, which is involved in nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking dopamine receptors, this compound speeds up gastrointestinal peristalsis and causes prolactin release . This results in increased gastric motility and peristalsis, enhanced gastroduodenal coordination, and consequently facilitates gastric emptying and decreases small bowel transit time .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring at approximately 1 hour after dosing . The bioavailability of this compound is around 13-17% when taken orally . It is metabolized in the liver and intestines (first-pass) and all its metabolites are inactive . The elimination half-life of this compound is 7-9 hours , and it is excreted in feces (66%) and urine (32%) .

Result of Action

The action of this compound results in increased movement or contractions of the muscles in the stomach and intestines, leading to faster and easier movement of food through the digestive tract . It also acts on the chemoreceptor trigger zone in the brain, reducing feelings of nausea and vomiting .

Biochemical Analysis

Biochemical Properties

Domperidone Maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a specific blocker of dopamine receptors, particularly the D2 and D3 subtypes . By inhibiting these receptors, this compound prevents dopamine from exerting its effects on the gastrointestinal tract, leading to increased peristalsis and reduced nausea and vomiting . Additionally, this compound interacts with prolactin receptors, causing an increase in prolactin release .

Cellular Effects

This compound influences various types of cells and cellular processes. In gastrointestinal cells, it enhances peristalsis by blocking dopamine receptors, which inhibits the inhibitory effects of dopamine on smooth muscle contraction . This results in increased gastrointestinal motility and improved digestion. This compound also affects lactotroph cells in the pituitary gland, leading to increased prolactin secretion . This can have downstream effects on other cellular processes, including lactation and reproductive function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By binding to the D2 and D3 receptors, this compound prevents dopamine from activating these receptors, thereby inhibiting its effects on gastrointestinal motility and nausea . This binding interaction also leads to increased prolactin release by blocking the inhibitory effects of dopamine on prolactin secretion . Additionally, this compound may influence gene expression by modulating signaling pathways downstream of dopamine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can occur over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on gastrointestinal motility and prolactin release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively enhances gastrointestinal motility and reduces nausea without significant adverse effects . At higher doses, toxic effects such as increased prolactin levels and potential cardiovascular effects have been observed . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway leads to the formation of various metabolites, which can influence the overall efficacy and safety of this compound . Additionally, this compound can affect metabolic flux and metabolite levels, particularly in the gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to target tissues, including the gastrointestinal tract and pituitary gland . This compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern is crucial for its therapeutic effects on gastrointestinal motility and prolactin release .

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors . This localization is essential for its ability to block dopamine receptors and exert its effects on gastrointestinal motility and prolactin release . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of this compound, further modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Domperidone Maleate can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthesis involves the following steps :

    Cyclization of ortho-phenylenediamine with carbonyl reagents: This step is followed by coupling with 1,3-dihalopropane.

    Coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane: This is followed by reduction and cyclization. This route avoids the production of di-substituted by-products and has higher reaction selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Domperidone Maleate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .

Scientific Research Applications

Domperidone Maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of dopamine receptor antagonists.

    Biology: Used to study the regulation of gastrointestinal motility and prolactin release.

    Medicine: Used to treat nausea, vomiting, and gastroparesis. It is also used off-label to promote breast milk production.

    Industry: Used in the formulation of pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: Another dopamine receptor antagonist used to treat nausea and vomiting. Unlike Domperidone Maleate, Metoclopramide can cross the blood-brain barrier and may cause central nervous system side effects.

    Cisapride: A prokinetic agent that increases gastrointestinal motility but has been associated with serious cardiac side effects.

Uniqueness

This compound is unique in its ability to selectively block peripheral dopamine receptors without significant central nervous system side effects. This makes it a preferred choice for patients who are sensitive to the neurological side effects of other dopamine receptor antagonists .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57808-66-9 (Parent), 110-16-7 (Parent)
Record name Domperidone maleate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID901019221
Record name Domperidone maleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-65-1, 99497-03-7
Record name Domperidone maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-65-1
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Record name 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Domperidone maleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Domperidone maleate
Source EPA DSSTox
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Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
Source European Chemicals Agency (ECHA)
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Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
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Record name DOMPERIDONE MALEATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Domperidone Maleate exert its antiemetic effect?

A1: this compound is a dopamine receptor (D2) antagonist. It primarily acts on dopamine receptors located in the chemoreceptor trigger zone of the brain and in the gastrointestinal tract. [, ] By blocking these receptors, this compound prevents dopamine-induced nausea and vomiting. []

Q2: Does this compound affect gastric motility?

A2: Yes, this compound exhibits prokinetic properties by blocking peripheral dopamine receptors. [] It enhances gastric emptying and reduces small bowel transit time. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24ClN5O2 · C4H4O4. Its molecular weight is 541.99 g/mol. []

Q4: How can the dissolution rate of this compound be improved?

A4: Various approaches have been investigated to enhance the dissolution rate of this compound. One strategy is the formation of solid dispersions with polymers like polyethylene glycol (PEG) 6000 and PVP K25. This approach, particularly using the solvent evaporation method, has shown significant improvement in dissolution, potentially due to reduced drug crystallinity. [] Another approach is complexation with hydroxypropyl β-cyclodextrin (HPβCD), both with and without hydrophilic polymers like PVP, HPMC, and PEG. []

Q5: Can this compound be formulated into a transdermal drug delivery system?

A5: Yes, research has explored the development of transdermal patches for this compound. Matrix-type patches using blends of polymers like PVP and EC have shown promising results. [] The concentration of hydrophilic polymers like PVP has been shown to influence drug release from these patches. []

Q6: What types of sustained-release formulations have been investigated for this compound?

A6: Researchers have investigated floating drug delivery systems (FDDS) for sustained-release of this compound. [, ] These formulations use polymers like HPMC, xanthan gum, and sodium alginate, along with gas-generating agents like sodium bicarbonate. [, , ] The concentration and viscosity of the polymers influence the drug release profile. []

Q7: How does the bioavailability of this compound vary with different routes of administration?

A7: Oral administration of this compound results in low bioavailability due to extensive first-pass metabolism in the liver. [] Transdermal drug delivery systems have been explored to bypass the first-pass effect and potentially increase bioavailability. [, ]

Q8: What is the impact of antacids on this compound pharmacokinetics?

A8: Co-administration of antacids (famotidine and Cascara, bismuth subnitrate and magnesium carbonate) with this compound has been shown to delay absorption. [] While the area under the curve (AUC) showed an insignificant increase, the time to reach maximum concentration (Tmax) was significantly prolonged. []

Q9: Has the absolute bioavailability of micronized this compound been investigated?

A9: Yes, studies in dogs have assessed the absolute bioavailability of micronized this compound. The results indicated a bioavailability of 40.43%, suggesting potential improvements over conventional formulations. []

Q10: What is the influence of HPβCD and hydrophilic polymers on the solubility of this compound?

A10: Complexation with HPβCD significantly enhances the solubility of this compound. [] The addition of hydrophilic polymers like PVP, HPMC, and PEG further improves the complexation and solubilizing efficiencies of HPβCD. [] This enhancement is attributed to stronger drug amorphization and entrapment within the HPβCD complex. []

Q11: What analytical techniques are commonly employed for the quantification of this compound?

A11: Several analytical methods have been developed and validated for the quantification of this compound. These methods include:

  • High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying this compound in plasma [] and pharmaceutical formulations. [, ]
  • High-Performance Thin-Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous quantification of this compound with other drugs in formulations. [, , ]
  • UV-Spectrophotometry: This technique, particularly when combined with derivative spectroscopy or chemometric methods like PLS and PCR, is utilized for its simplicity and cost-effectiveness in analyzing this compound in pharmaceutical formulations. [, , , , ]

Q12: Has the efficacy of this compound in treating functional dyspepsia been evaluated?

A12: Yes, clinical trials have assessed the efficacy and safety of this compound in patients with functional dyspepsia. The results demonstrate that this compound effectively alleviates symptoms such as early satiety, epigastric fullness, nausea, vomiting, and epigastric pain. []

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